2-aminobenzoate;barium(2+)

Coordination chemistry X-ray crystallography Alkaline earth metal complexes

2-aminobenzoate;barium(2+), also known as barium anthranilate or barium bis(2-aminobenzoate), is an alkaline earth metal–organic salt with the formula [Ba(2-aba)₂(OH₂)]∞ (2-abaH = 2-NH₂C₆H₄COOH). It belongs to the class of group 2 metal anthranilate coordination polymers, where the anthranilate ligand bridges metal centers through carboxylate oxygen and, in the heavier congeners, through the amino nitrogen as well.

Molecular Formula C14H12BaN2O4
Molecular Weight 409.58 g/mol
CAS No. 93762-40-4
Cat. No. B12669817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminobenzoate;barium(2+)
CAS93762-40-4
Molecular FormulaC14H12BaN2O4
Molecular Weight409.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Ba+2]
InChIInChI=1S/2C7H7NO2.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2
InChIKeyBQGRYQAYMHKCRJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium 2-Aminobenzoate (CAS 93762-40-4): Structural and Thermal Differentiation from Lighter Alkaline Earth Anthranilate Analogs


2-aminobenzoate;barium(2+), also known as barium anthranilate or barium bis(2-aminobenzoate), is an alkaline earth metal–organic salt with the formula [Ba(2-aba)₂(OH₂)]∞ (2-abaH = 2-NH₂C₆H₄COOH). It belongs to the class of group 2 metal anthranilate coordination polymers, where the anthranilate ligand bridges metal centers through carboxylate oxygen and, in the heavier congeners, through the amino nitrogen as well [1][2]. The compound crystallizes as a two-dimensional coordination polymer and exhibits a coordination number of nine at the barium center, a thermal decomposition pathway terminating in BaCO₃ rather than the oxide, and a reversible solid-state phase transformation upon heating—features that distinguish it mechanistically from calcium, strontium, and magnesium analogs [1][3].

Why Barium 2-Aminobenzoate Cannot Be Simply Replaced by Calcium, Strontium, or Magnesium Anthranilates


Although all group 2 metal anthranilates share the same organic ligand, the increasing ionic radius from Mg²⁺ (0.72 Å) through Ca²⁺ (1.00 Å) and Sr²⁺ (1.18 Å) to Ba²⁺ (1.35 Å) drives profound differences in coordination geometry, ligand binding mode, polymer dimensionality, thermal decomposition pathway, and phase behavior [1][2]. The magnesium complex [Mg(2-aba)₂] is anhydrous and molecular, while the calcium analog [Ca(2-aba)₂(OH₂)₃]∞ forms one-dimensional chains with heptacoordinate Ca²⁺ ligated exclusively by oxygen donors. In contrast, [Ba(2-aba)₂(OH₂)]∞ adopts a two-dimensional network with nine‑coordinate Ba²⁺ bound by both carboxylate oxygen and amino nitrogen atoms [1]. Furthermore, the final solid residue upon pyrolysis is BaCO₃ for barium anthranilate versus CaO for the calcium analog, and the barium compound alone exhibits a reversible thermally induced phase transformation [2][3]. These differences mean that substituting one alkaline earth anthranilate for another will alter metal‑ligand bond strength, thermal stability, decomposition product identity, and material processability.

Quantitative Differentiation Evidence for Barium 2-Aminobenzoate (CAS 93762-40-4) Against Closest Analogs


Coordination Number of 9 in [Ba(2-aba)₂(OH₂)]∞ vs. Heptacoordination in the Calcium Analog

Single-crystal X‑ray diffraction reveals that the barium center in [Ba(2-aba)₂(OH₂)]∞ is nine‑coordinate, whereas the calcium center in [Ca(2-aba)₂(OH₂)₃]∞ is only heptacoordinate [1]. The higher coordination number of Ba²⁺ is enabled by its larger ionic radius (1.35 Å vs. 1.00 Å for Ca²⁺) and by the participation of the amino nitrogen of the anthranilate ligand in metal binding—an interaction completely absent in the calcium complex, whose coordination sphere contains only oxygen donors [1].

Coordination chemistry X-ray crystallography Alkaline earth metal complexes

Direct Amino‑Nitrogen Coordination to Ba²⁺ and Sr²⁺ vs. Oxygen‑Only Coordination for Ca²⁺ and Mg²⁺

IR, UV, and NMR (¹H and ¹³C) spectroscopic data, combined with crystallography, confirm that the –NH₂ group of anthranilate coordinates directly to Ba²⁺ and Sr²⁺ but not to Ca²⁺ or Mg²⁺ [1]. In the calcium complex, the metal is bound exclusively through carboxylate oxygen atoms, whereas in the barium complex both the carboxylate and the amino groups participate in metal binding [1]. This bidentate N,O‑chelation mode is absent in the magnesium complex, which adopts a purely molecular structure with tetracoordinate Mg²⁺ ligated only by carboxylate oxygens [1].

Metal–ligand binding Spectroscopic characterization Structure–property relationships

Thermal Decomposition Yielding BaCO₃ vs. CaO as Final Residue for Calcium Anthranilate

Thermogravimetric, chemical, and X‑ray diffraction analysis of alkaline earth anthranilates (MA₂·nH₂O) shows that barium anthranilate decomposes in three stages, yielding BaCO₃ as the final solid residue, whereas calcium anthranilate decomposes in four stages and produces CaO [1]. Strontium anthranilate similarly yields SrCO₃ as the endpoint. This divergence originates from the different thermal stabilities of the intermediate carbonates and the distinct coordination environments of the metals [1].

Thermal analysis Thermogravimetry Decomposition mechanism

Reversible Thermally Induced Phase Transformation Unique to the Barium Coordination Polymer

Mechanochemically synthesized Ca‑, Sr‑, and Ba‑anthranilate coordination polymers all undergo a phase transformation upon thermal annealing, but only the barium compound {[Ba(oABA)₂(H₂O)]}n exhibits a reversible transformation [1]. This reversibility was demonstrated by powder X‑ray diffraction (Rietveld refinement) and dynamic vapor sorption (DVS) measurements, and is attributed to the unique two‑dimensional polymeric structure and the flexible coordination sphere of Ba²⁺ [1].

Phase transitions Thermal annealing Coordination polymer stability

Higher Synthesis Yield of Barium Anthranilate vs. Barium Salicylate Under Identical Conditions

A comparative study synthesizing group 2 metal salicylates and anthranilates (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Be²⁺) under identical reaction conditions found that anthranilate complexes were consistently obtained in good yield, whereas the corresponding salicylate complexes gave low yields [1]. All anthranilate complexes were crystalline, stable, and did not melt upon heating to 250 °C [1]. Although exact yield percentages were not reported, the qualitative difference in preparative accessibility is unambiguous.

Synthetic yield Comparative synthesis Group 2 metal complexes

Highest‑Value Research and Industrial Application Scenarios for Barium 2-Aminobenzoate


Precursor for Barium Carbonate (BaCO₃) Ceramic and Glass Materials via Controlled Thermal Decomposition

The three‑stage thermal decomposition of barium anthranilate that terminates in BaCO₃ rather than BaO [1] makes this compound a targeted precursor for BaCO₃‑based ceramics, specialty glasses, and ferroelectric materials. Unlike calcium anthranilate—which yields CaO—barium anthranilate delivers the carbonate phase directly, eliminating the need for a separate carbonation step and simplifying process integration [1].

Stimuli‑Responsive Coordination Polymers Exploiting Reversible Phase Switching

The barium anthranilate coordination polymer is the only member of the Ca–Sr–Ba anthranilate series that exhibits a reversible thermally induced phase transformation, as demonstrated by PXRD and DVS [2]. This property can be exploited in the design of thermal sensors, switchable sorbents, and recyclable host materials where repeated cycling between structural states is required without cumulative damage [2].

Model System for Studying Large‑Ion Coordination Chemistry and Amino‑Nitrogen Ligation

The unambiguous crystallographic evidence for nine‑coordinate Ba²⁺ with direct Ba–NH₂ bonding, contrasted with oxygen‑only heptacoordinate Ca²⁺ in the calcium analog [3], positions barium anthranilate as an ideal model compound for fundamental studies of relativistic effects, coordination number preferences, and nitrogen‑donor interactions in heavy alkaline earth metal chemistry [3].

Cost‑Efficient Bulk Synthesis of Barium‑Organic Hybrid Materials

The significantly higher preparative yield of barium anthranilate compared to barium salicylate under identical synthetic conditions [4] recommends it for applications where the anthranilate ligand is functionally acceptable and material throughput matters—such as in corrosion inhibitor formulations, where anthranilic acid treatment improves oxidation and corrosion inhibition properties of basic barium salt compositions [4].

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